Cas no 95104-22-6 (2-chloro-6,7-dimethylquinoline-3-carbonitrile)

2-Chloro-6,7-dimethylquinoline-3-carbonitrile is a versatile heterocyclic compound featuring a chloro-substituted quinoline core with methyl and nitrile functional groups. Its distinct structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The chloro and nitrile groups enhance reactivity, enabling selective modifications, while the methyl substitutions contribute to steric and electronic tuning. This compound exhibits stability under standard conditions and is compatible with various cross-coupling and nucleophilic substitution reactions. Its well-defined properties make it suitable for applications in medicinal chemistry and material science research, where precise molecular design is critical.
2-chloro-6,7-dimethylquinoline-3-carbonitrile structure
95104-22-6 structure
Product Name:2-chloro-6,7-dimethylquinoline-3-carbonitrile
CAS No:95104-22-6
MF:C12H9ClN2
MW:216.666261434555
CID:868927
PubChem ID:13371433
Update Time:2025-10-31

2-chloro-6,7-dimethylquinoline-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-6,7-dimethylquinoline-3-carbonitrile
    • 2-CHLORO-6,7-DIMETHYL-QUINOLINE-3-CARBONITRILE
    • AKOS BB-7588
    • AKOS000678446
    • 2-chloro-3-cyano-6,7-dimethylquinoline
    • 95104-22-6
    • SCHEMBL10333722
    • RWTVCAFOPUIWIV-UHFFFAOYSA-N
    • DTXSID80538558
    • AB49066
    • MFCD08899064
    • MDL: MFCD08899064
    • Inchi: 1S/C12H9ClN2/c1-7-3-9-5-10(6-14)12(13)15-11(9)4-8(7)2/h3-5H,1-2H3
    • InChI Key: RWTVCAFOPUIWIV-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)C=C2C=C(C)C(C)=CC2=N1

Computed Properties

  • Exact Mass: 216.04500
  • Monoisotopic Mass: 216.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 36.7Ų

Experimental Properties

  • PSA: 36.68000
  • LogP: 3.37668

2-chloro-6,7-dimethylquinoline-3-carbonitrile Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-chloro-6,7-dimethylquinoline-3-carbonitrile

Introduction to 2-chloro-6,7-dimethylquinoline-3-carbonitrile (CAS No. 95104-22-6)

2-chloro-6,7-dimethylquinoline-3-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 95104-22-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the quinoline family, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of 2-chloro-6,7-dimethylquinoline-3-carbonitrile, particularly the presence of a chloro substituent and a nitrile group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 2-chloro-6,7-dimethylquinoline-3-carbonitrile consists of a quinoline core substituted with a chlorine atom at the 2-position and methyl groups at the 6- and 7-positions. Additionally, a nitrile group is attached at the 3-position. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, which can be exploited in various chemical transformations. The chloro group, for instance, is a common leaving group in nucleophilic substitution reactions, while the nitrile group can undergo reduction to form amides or further functionalization via nucleophilic addition reactions.

In recent years, there has been growing interest in quinoline derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the quinoline scaffold exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Among these derivatives, 2-chloro-6,7-dimethylquinoline-3-carbonitrile has shown promise as a lead compound in the development of novel therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors makes it an attractive candidate for further investigation.

One of the most compelling aspects of 2-chloro-6,7-dimethylquinoline-3-carbonitrile is its versatility in synthetic chemistry. The presence of multiple reactive sites allows for diverse functionalization strategies, enabling chemists to modify its structure and explore new derivatives with enhanced biological activity. For example, the nitrile group can be reduced to an amine, which can then be further transformed into other functional groups such as carboxylic acids or esters. Similarly, the chloro substituent can be displaced by various nucleophiles, opening up avenues for constructing more complex molecules.

Recent research has highlighted the potential of 2-chloro-6,7-dimethylquinoline-3-carbonitrile in medicinal chemistry. A study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of several quinoline derivatives derived from this compound. The researchers found that certain analogs exhibited significant inhibitory activity against specific enzymes involved in cancer cell proliferation. This finding underscores the importance of 2-chloro-6,7-dimethylquinoline-3-carbonitrile as a scaffold for developing novel anticancer agents.

The synthesis of 2-chloro-6,7-dimethylquinoline-3-carbonitrile typically involves multi-step organic reactions starting from commercially available precursors. One common approach involves the condensation of dimethylanthraquinone with ammonia followed by chlorination and cyanation at specific positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for research purposes.

The chemical properties of 2-chloro-6,7-dimethylquinoline-3-carbonitrile also make it a useful building block for material science applications. Quinoline derivatives are known for their ability to form coordination complexes with metal ions due to their nitrogen-rich structure. These complexes have been explored for their catalytic properties and as luminescent materials in optoelectronic devices. The incorporation of additional functional groups into the quinoline core can further tailor these properties for specific applications.

In conclusion,2-chloro-6,7-dimethylquinoline-3-carbonitrile (CAS No. 95104-22-6) is a versatile and promising compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new applications for quinoline derivatives,2-chloro-6,7-dimethylquinoline-3-carbonitrile is likely to remain at the forefront of chemical innovation.

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